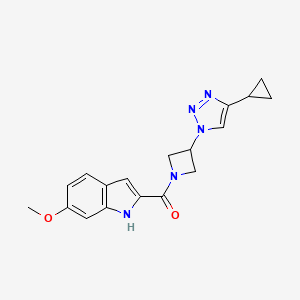

![molecular formula C20H34O4 B2587383 5-(羟甲基)-2,5,8a-三甲基-八氢-2H-二螺[萘-1,2':5',3''-双(氧戊环)]-6-醇 CAS No. 32845-80-0](/img/structure/B2587383.png)

5-(羟甲基)-2,5,8a-三甲基-八氢-2H-二螺[萘-1,2':5',3''-双(氧戊环)]-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

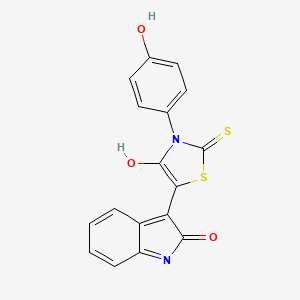

5-HMF can be obtained by acid-catalyzed dehydration of hexoses, which form a dominant part of lignocellulose . It can also be produced industrially on a modest scale . The high reactivity of the formyl group of 5-HMF is problematic, because it leads to undesired oligomerization reactions . This is usually countered by working in dilute non-aqueous solutions .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The chemical structure of 5-HMF includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

5-HMF can be converted to many high value-added compounds . For example, it can be converted to 2,5-bishydroxymethylfuran (BHMF), which is a prospective monomer for polyesters and self-healing polymers .Physical and Chemical Properties Analysis

5-HMF has a molar mass of 126.11 g/mol . It is a low melting white solid with a buttery, caramel odor . It has a density of 1.29 g/cm^3 . Its melting point is 30 to 34 °C and its boiling point is 114 to 116 °C .科学研究应用

5-(羟甲基)糠醛 (HMF) 选择性加氢制备 5-甲基糠醛 (MF)

5-甲基糠醛 (MF): 是一种有价值的化学品,可作为食品添加剂和合成中间体 . 使用 H2 作为还原剂,将生物质平台分子 5-(羟甲基)糠醛 (HMF) 选择性加氢为 MF 是一个有吸引力但具有挑战性的过程。动力学和热力学上,HMF 中 C=O 键的加氢比 C–OH 更容易。然而,由于选择性问题,该路线尚未完全实现。

研究人员通过制备分离的单原子催化剂 (SACs) 取得了重大进展,特别是 Pt1/Nb2O5-Ov、Pd1/Nb2O5-Ov 和 Au1/Nb2O5-Ov。这些 SACs 由负载在氧缺陷 Nb2O5 (Nb2O5-Ov) 上的单个金属原子组成。值得注意的是,SACs 可以有效地催化 HMF 加氢为 MF,在完全转化率下选择性超过 99%。相比之下,负载在 Nb2O5 上的金属纳米催化剂表现出较差的选择性。SACs 的独特特性源于 Pt1/Nb2O5-Ov 中界面附近 Nb 和 Pt 位点的协同作用。 Pt 原子活化 H2,而 Nb 位点活化反应中的 C–OH,为使用 H2 作为还原剂从生物质衍生的 HMF 直接生产 MF 铺平了道路 .

浓缩 5-HMF 水溶液转化为 2,5-双羟甲基呋喃 (BHMF)

将浓缩 5-HMF 水溶液转化为2,5-双羟甲基呋喃 (BHMF) 代表了一种新方法。BHMF 是一种很有潜力的聚酯和自修复聚合物的单体。这种方法解决了浓缩水溶液带来的挑战,由于溶解度问题,浓缩水溶液通常难以处理。 BHMF 有望成为可持续材料的宝贵构建单元 .

生物质衍生的平台化学品:2,5-双(羟甲基)呋喃 (BHMF)

2,5-双(羟甲基)呋喃 (BHMF): 是一种重要的生物质衍生的平台化学品。研究人员正在探索其在生物降解材料中的潜在应用。利用生物质资源,从 BHMF 生产高价值化学品有助于可持续发展。 目前正在对 BHMF 的性质和应用进行进一步研究 .

作用机制

未来方向

5-HMF is classified as a food improvement agent and is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals . Future research could focus on improving the efficiency of 5-HMF production and exploring its potential applications in various industries .

属性

InChI |

InChI=1S/C20H34O4/c1-14-4-5-15-17(2,12-21)16(22)6-7-18(15,3)20(14)9-8-19(24-20)10-11-23-13-19/h14-16,21-22H,4-13H2,1-3H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRJYIFXXDLEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C13CCC4(O3)CCOC4)(CCC(C2(C)CO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

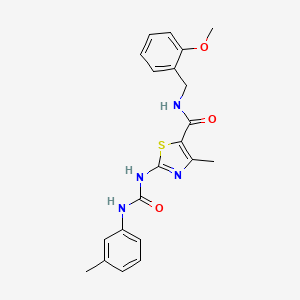

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)

![N-[[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)

![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)

![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)

![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)